molecular formula C12H20O B13194203 1-(But-2-en-1-yl)-2-methylcyclohexane-1-carbaldehyde

1-(But-2-en-1-yl)-2-methylcyclohexane-1-carbaldehyde

Cat. No.: B13194203
M. Wt: 180.29 g/mol
InChI Key: SKIPHHUAZOIADO-ONEGZZNKSA-N
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Description

1-(But-2-en-1-yl)-2-methylcyclohexane-1-carbaldehyde is an organic compound with a complex structure that includes a cyclohexane ring substituted with a but-2-en-1-yl group and a methyl group, along with an aldehyde functional group

Preparation Methods

The synthesis of 1-(But-2-en-1-yl)-2-methylcyclohexane-1-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 2-methylcyclohexanone with crotyl bromide in the presence of a base such as potassium carbonate. The reaction proceeds via an alkylation mechanism, followed by oxidation to introduce the aldehyde group.

Industrial production methods may involve the use of homogeneous catalysts to facilitate the reaction. For example, palladium-catalyzed telomerizations can be employed to produce the desired compound from 1,3-butadiene and other precursors .

Chemical Reactions Analysis

1-(But-2-en-1-yl)-2-methylcyclohexane-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The but-2-en-1-yl group can participate in substitution reactions, particularly with nucleophiles, leading to the formation of various substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran (THF) and reaction temperatures ranging from -20°C to room temperature .

Scientific Research Applications

1-(But-2-en-1-yl)-2-methylcyclohexane-1-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism by which 1-(But-2-en-1-yl)-2-methylcyclohexane-1-carbaldehyde exerts its effects involves interactions with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The but-2-en-1-yl group can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

1-(But-2-en-1-yl)-2-methylcyclohexane-1-carbaldehyde can be compared with similar compounds such as crotyl alcohol, crotonaldehyde, and crotonic acid. These compounds share the but-2-en-1-yl group but differ in their functional groups and overall structure. The presence of the cyclohexane ring and the specific substitution pattern in this compound makes it unique and imparts distinct chemical properties .

Similar Compounds

Properties

Molecular Formula

C12H20O

Molecular Weight

180.29 g/mol

IUPAC Name

1-[(E)-but-2-enyl]-2-methylcyclohexane-1-carbaldehyde

InChI

InChI=1S/C12H20O/c1-3-4-8-12(10-13)9-6-5-7-11(12)2/h3-4,10-11H,5-9H2,1-2H3/b4-3+

InChI Key

SKIPHHUAZOIADO-ONEGZZNKSA-N

Isomeric SMILES

C/C=C/CC1(CCCCC1C)C=O

Canonical SMILES

CC=CCC1(CCCCC1C)C=O

Origin of Product

United States

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